molecular formula C8H12N2O B136486 6-(tert-butyl)pyridazin-3(2H)-one CAS No. 147849-82-9

6-(tert-butyl)pyridazin-3(2H)-one

カタログ番号: B136486
CAS番号: 147849-82-9
分子量: 152.19 g/mol
InChIキー: TUDXTYPISQDTPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(tert-Butyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a tert-butyl substituent at the 6-position of the pyridazinone ring. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The tert-butyl group is a bulky, electron-donating substituent that enhances lipophilicity and may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

特性

IUPAC Name

3-tert-butyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-7(11)10-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDXTYPISQDTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384342
Record name 6-tert-butyl-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147849-82-9
Record name 6-tert-butyl-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)pyridazin-3(2H)-one typically involves the reaction of tert-butylhydrazine with a suitable precursor, such as a diketone or a ketoester. One common method involves the cyclization of tert-butylhydrazine with levulinic acid or its derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyridazinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

6-(tert-butyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinone derivatives .

科学的研究の応用

Overview

6-(tert-butyl)pyridazin-3(2H)-one is a pyridazinone derivative with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features, including a tert-butyl group at the 6-position of the pyridazine ring, contribute to its diverse applications. This article explores the compound's synthesis, chemical properties, and notable applications backed by empirical studies.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic synthesis pathways, facilitating the development of new compounds with desired properties.

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyridazinones, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For example, it has been reported to have an IC50 value of less than 10 µM against the T-47D breast cancer cell line .
CompoundCell LineIC50 (µM)
This compoundT-47D< 10
Similar Derivative AMDA-MB-2310.99
Similar Derivative BHT-29 (Colon Cancer)< 5
  • Anti-inflammatory Effects : Pyridazinones can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. For instance, this compound showed over 50% inhibition of IL-β production in HL-60 cells .
CompoundCell TypeCytokine Inhibition (%)
This compoundHL-60 (stimulated)> 50
Derivative CTHP-1> 70

Pharmacological Applications

Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases, particularly in oncology and inflammation management. Its mechanism of action involves interaction with specific molecular targets that modulate cellular pathways related to tumor growth and inflammation.

Antimicrobial Activity

Pyridazinones have demonstrated antimicrobial properties against various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways . This opens avenues for developing new antibiotics based on this scaffold.

Case Studies

Several case studies highlight the therapeutic potential of pyridazinones:

  • Case Study 1 : A clinical trial evaluated a pyridazinone derivative for leukemia treatment, showing significant tumor reduction in patients treated with the compound.
  • Case Study 2 : In vitro studies demonstrated effective growth inhibition in various cancer cell lines by related compounds, prompting further investigation into their use as anticancer agents .

作用機序

The mechanism of action of 6-(tert-butyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Key Observations :

  • Solubility: The 6-phenyl derivative exhibits moderate solubility in pharmaceutical solvents like DMSO and ethanol , whereas the tert-butyl analog’s solubility is likely lower due to steric hindrance.
  • Reactivity: Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the pyridazinone core, enabling nucleophilic attacks, while electron-donating groups (e.g., tert-butyl) may stabilize resonance structures .

Cardiotonic Activity

  • 6-Phenyl-pyridazin-3(2H)-one: Derivatives like 6-phenyl-4,5-dihydro-3(2H)-pyridazinone show potent cardiotonic effects by inhibiting phosphodiesterase III, comparable to levosimendan .
  • This compound: No direct data, but steric bulk may reduce binding affinity to cardiac targets compared to smaller substituents like methyl or phenyl .

Antimicrobial Activity

  • 6-(3-Methylphenyl)pyridazin-3(2H)-one : Exhibits moderate antibacterial activity against Staphylococcus aureus .
  • Benzodiazepine analogs: Derivatives with substituents at the 4-position of the benzodiazepine system show notable antibacterial activity, suggesting that the tert-butyl group’s position could modulate similar effects .

Anti-HIV and Anticancer Potential

  • 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one : Demonstrates anti-HIV activity by targeting viral reverse transcriptase .
  • 6-Trifluoromethyl derivatives : Enhanced cytotoxicity in cancer cell lines due to fluorine’s electronegativity .

Stability and Metabolic Considerations

  • tert-Butyl group : May confer resistance to oxidative metabolism compared to smaller alkyl groups, extending half-life .
  • Hydroxyphenyl derivatives : Prone to glucuronidation, reducing bioavailability .

生物活性

6-(tert-butyl)pyridazin-3(2H)-one is a member of the pyridazinone class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a pyridazine ring substituted with a tert-butyl group at the 6-position and a carbonyl group at the 3-position. This structural configuration is critical for its biological activity.

Anticancer Activity

Research has shown that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures displayed IC50 values in the range of 0.43 to 35.9 µM against breast cancer cell lines such as T-47D and MDA-MB-231 .

Table 1: Anticancer Activity of Pyridazinone Derivatives

CompoundCell LineIC50 (µM)
This compoundT-47D< 10
Similar Derivative AMDA-MB-2310.99
Similar Derivative BHT-29 (Colon Cancer)< 5

Anti-inflammatory Effects

Pyridazinones are also recognized for their anti-inflammatory properties. Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, such as IL-β, in stimulated cells . This suggests potential applications in treating inflammatory diseases.

Table 2: Inhibition of Cytokine Production

CompoundCell TypeCytokine Inhibition (%)
This compoundHL-60 (stimulated)> 50
Derivative CTHP-1> 70

Antimicrobial Activity

The antimicrobial properties of pyridazinones have been explored, with some derivatives showing effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Modulation : By inhibiting cytokine production, these compounds can reduce inflammation and potentially modulate immune responses.
  • Enzyme Inhibition : Some studies suggest that pyridazinones may inhibit enzymes involved in tumor progression and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of pyridazinones:

  • Case Study 1 : A clinical trial evaluating a pyridazinone derivative for the treatment of leukemia showed promising results, with significant tumor reduction observed in patients treated with the compound .
  • Case Study 2 : In vitro studies demonstrated that a related compound effectively inhibited growth in various cancer cell lines, leading to further investigation into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-(tert-butyl)pyridazin-3(2H)-one and its derivatives?

  • Answer : Ultrasound-assisted synthesis under green chemistry conditions (e.g., ethanol/water solvent systems) offers high yields and reduced reaction times for pyridazinone derivatives. For example, ultrasound irradiation facilitates efficient coupling of tert-butyl groups to the pyridazinone core while minimizing byproducts . Traditional methods, such as condensation reactions using hydrazine derivatives, require careful optimization of temperature (80–120°C) and stoichiometric ratios of reactants to avoid over-substitution .

Q. How can structural characterization of this compound derivatives be performed?

  • Answer : Multi-spectral analysis is critical:

  • 1H/13C NMR : Confirm tert-butyl substitution (e.g., singlet at δ ~1.63 ppm for 9H in ¹H NMR; Cq signals near δ 30–35 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H/N–O bonds (if present) .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]+ peaks matching C14H17N3O2 derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyridazin-3(2H)-one derivatives?

  • Answer : Discrepancies often arise from substituent positioning or assay conditions. For example:

  • Substituent Effects : 6-(3-Aminophenyl) derivatives exhibit enhanced antiproliferative activity compared to 6-(4-methoxyphenyl) analogs due to improved hydrogen bonding with target proteins .
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and control for metabolic stability (e.g., microsomal incubation to assess CYP450-mediated degradation) .
  • Data Cross-Validation : Use molecular docking (e.g., AutoDock Vina) to correlate in vitro activity with predicted binding affinities to targets like p38 MAP kinase .

Q. How can computational modeling guide the design of this compound-based multi-target ligands?

  • Answer :

  • Pharmacophore Mapping : Identify critical motifs (e.g., tert-butyl for lipophilicity, pyridazinone core for π-π stacking) using tools like Schrödinger’s Phase .
  • ADMET Prediction : SwissADME predicts bioavailability (e.g., topological polar surface area <140 Ų for blood-brain barrier penetration) and toxicity (e.g., Ames test alerts for mutagenicity) .
  • Multi-Target Optimization : QSAR models prioritize derivatives with balanced inhibition of COX-2 (anti-inflammatory) and PDE3 (cardiotonic) via substituent tuning .

Q. What experimental designs are optimal for analyzing structure-activity relationships (SAR) in pyridazin-3(2H)-one derivatives?

  • Answer :

  • Systematic Substitution : Synthesize analogs with varied substituents at positions 5 and 6 (e.g., aryl, alkyl, heterocyclic groups) .
  • Bioactivity Profiling : Test against panels of enzymes (e.g., kinases, phosphodiesterases) and cell lines (e.g., cancer, cardiovascular models) .
  • Data Table Example :
Substituent (Position 6)IC50 (µM) p38 MAPKLogPBioavailability Score
4-Fluorophenyl0.122.80.55
3-Aminophenyl0.081.90.72
2-Naphthyl0.453.50.38

Data adapted from kinase inhibition assays and computational predictions .

Methodological Challenges

Q. How can regioselectivity be controlled during the functionalization of this compound?

  • Answer :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., chloro at position 4) to steer reactivity to position 5 .
  • Cross-Coupling : Pd-catalyzed Negishi coupling with tri(2-furyl)phosphine ligands achieves selective C–C bond formation at position 6 without disrupting the tert-butyl group .
  • Protection/Deprotection : Temporarily protect the carbonyl group (e.g., as a ketal) to avoid undesired side reactions during alkylation .

Q. What analytical techniques are critical for resolving synthetic byproducts in pyridazinone chemistry?

  • Answer :

  • HPLC-MS : Detects low-abundance impurities (e.g., diastereomers or oxidation products) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Assigns absolute configuration for chiral derivatives (e.g., SHELXL refinement for crystal structures) .
  • 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., NOESY correlations confirm substituent proximity) .

Critical Analysis of Contradictions

  • Contradiction : Divergent biological activities in structurally similar analogs.
    • Resolution : Differences may arise from conformational flexibility (e.g., tert-butyl groups altering binding pocket accessibility) or assay-specific conditions (e.g., serum protein binding in vitro vs. in vivo) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。